N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide
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Overview
Description
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a brominated indole core, a morpholinomethyl group, and a dimethylaminobenzohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The morpholinomethyl group can be introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the indole derivative. Finally, the dimethylaminobenzohydrazide moiety can be attached through a hydrazone formation reaction with the corresponding benzohydrazide .
Chemical Reactions Analysis
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4), resulting in the formation of reduced analogs.
Scientific Research Applications
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The morpholinomethyl group and the dimethylaminobenzohydrazide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N’~1~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Bromoindole: A simpler brominated indole derivative used in various chemical syntheses.
This compound’s unique combination of functional groups sets it apart from other indole derivatives, potentially offering distinct biological and chemical properties .
Properties
Molecular Formula |
C22H24BrN5O3 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C22H24BrN5O3/c1-26(2)17-6-3-15(4-7-17)21(29)25-24-20-18-13-16(23)5-8-19(18)28(22(20)30)14-27-9-11-31-12-10-27/h3-8,13,30H,9-12,14H2,1-2H3 |
InChI Key |
PBEWKQYHTGELEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCOCC4)O |
Origin of Product |
United States |
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